molecular formula C17H18N4O3S2 B2796249 N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide CAS No. 2097934-80-8

N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide

Cat. No.: B2796249
CAS No.: 2097934-80-8
M. Wt: 390.48
InChI Key: FONAQJGJUHAQBR-UHFFFAOYSA-N
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Description

N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a sulfamoyl group attached to a phenylacetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide typically involves multi-step organic reactions. One common synthetic route begins with the preparation of the pyrazole and thiophene intermediates, which are then coupled through a series of reactions involving sulfonation and amide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems for precise control of reaction conditions, and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents like bromine (Br2) or chlorosulfonic acid (ClSO3H) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated derivatives and sulfonated products.

Scientific Research Applications

N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammatory conditions.

    Industry: Utilized in the development of advanced materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or modulate receptor activity by interacting with binding domains. The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    N-(4-{[2-(1H-pyrazol-1-yl)ethyl]sulfamoyl}phenyl)acetamide: Lacks the thiophene ring.

    N-(4-{[2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide: Lacks the pyrazole ring.

    N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

N-(4-{[2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]sulfamoyl}phenyl)acetamide is unique due to the presence of both the pyrazole and thiophene rings, which can confer distinct electronic and steric properties. These features may enhance its binding affinity to specific targets or improve its stability and solubility compared to similar compounds.

Properties

IUPAC Name

N-[4-[(2-pyrazol-1-yl-2-thiophen-3-ylethyl)sulfamoyl]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O3S2/c1-13(22)20-15-3-5-16(6-4-15)26(23,24)19-11-17(14-7-10-25-12-14)21-9-2-8-18-21/h2-10,12,17,19H,11H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FONAQJGJUHAQBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CSC=C2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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